4,4,4-trifluoro-2-methylbutan-1-amine
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Overview
Description
4,4,4-Trifluoro-2-methylbutan-1-amine is an organic compound with the molecular formula C5H10F3N It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butane chain, along with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-2-methylbutan-1-amine typically involves the introduction of trifluoromethyl groups into a butane backbone. One common method is the reaction of 4,4,4-trifluoro-2-methylbutan-1-ol with ammonia or an amine under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted butane derivatives.
Scientific Research Applications
4,4,4-Trifluoro-2-methylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-2-methylbutan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluorobutan-1-amine: Similar structure but without the methyl group.
4,4,4-Trifluoro-2-methylbutan-1-ol: The alcohol analog of the compound.
4,4,4-Trifluoro-2-methylbutanoic acid: The carboxylic acid analog.
Uniqueness
4,4,4-Trifluoro-2-methylbutan-1-amine is unique due to the presence of both a trifluoromethyl group and an amine group, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amine group provides a site for further chemical modifications .
Properties
Molecular Formula |
C5H10F3N |
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Molecular Weight |
141.13 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-methylbutan-1-amine |
InChI |
InChI=1S/C5H10F3N/c1-4(3-9)2-5(6,7)8/h4H,2-3,9H2,1H3 |
InChI Key |
PIOIYGGPVZPPRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(F)(F)F)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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